

In-Depth Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromopyridin-4-YL)acetonitrile

Cat. No.: B114290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(3-Bromopyridin-4-YL)acetonitrile**, a key building block in the synthesis of advanced pharmaceutical compounds. This document details its commercial availability, physicochemical properties, and its application in the development of targeted therapies, including a detailed experimental protocol for its use in the synthesis of a Janus Kinase (JAK) 1/3 inhibitor.

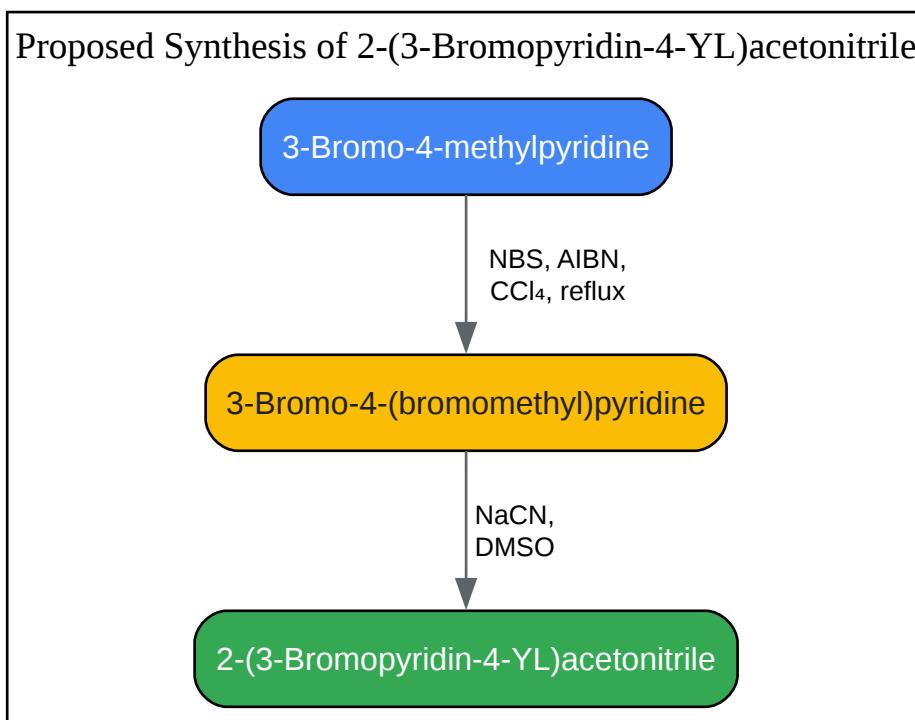
Commercial Availability and Physicochemical Properties

2-(3-Bromopyridin-4-YL)acetonitrile is readily available from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in research-grade purities, with detailed specifications available from the suppliers.

Table 1: Commercial Suppliers of **2-(3-Bromopyridin-4-YL)acetonitrile**

Supplier	Purity	Available Quantities
Apollo Scientific	98%	100mg, 250mg
Sigma-Aldrich (ChemScene)	98%	Inquire for details
BLDpharm	Inquire for details	Inquire for details

Table 2: Physicochemical and Safety Data for **2-(3-Bromopyridin-4-YL)acetonitrile**


Property	Value	Reference
CAS Number	142892-31-7	[1]
Molecular Formula	C ₇ H ₅ BrN ₂	[2]
Molecular Weight	197.03 g/mol	[2]
Appearance	Solid	
Purity	≥98%	[1]
Boiling Point	304.2 ± 27.0 °C at 760 mmHg	
Storage Temperature	4°C	
Signal Word	Warning	
Hazard Statements	H302, H315, H319, H335	
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501	

Synthesis of **2-(3-Bromopyridin-4-YL)acetonitrile**

While a detailed, step-by-step experimental protocol for the synthesis of **2-(3-Bromopyridin-4-YL)acetonitrile** is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical transformations for analogous

compounds. The most likely pathway involves the cyanation of a suitable 3-bromo-4-(halomethyl)pyridine precursor.

A potential synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Proposed synthetic route for **2-(3-Bromopyridin-4-YL)acetonitrile**.

This proposed synthesis begins with the radical bromination of 3-bromo-4-methylpyridine using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-bromo-4-(bromomethyl)pyridine would then undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the final product.

Application in Drug Discovery: Synthesis of a JAK1/3 Inhibitor

A significant application of **2-(3-Bromopyridin-4-YL)acetonitrile** is in the synthesis of Janus Kinase (JAK) inhibitors, which are a class of targeted therapies for autoimmune diseases and

certain cancers. The following is a detailed experimental protocol for the synthesis of a key intermediate in the development of a potent and selective JAK1/3 inhibitor.

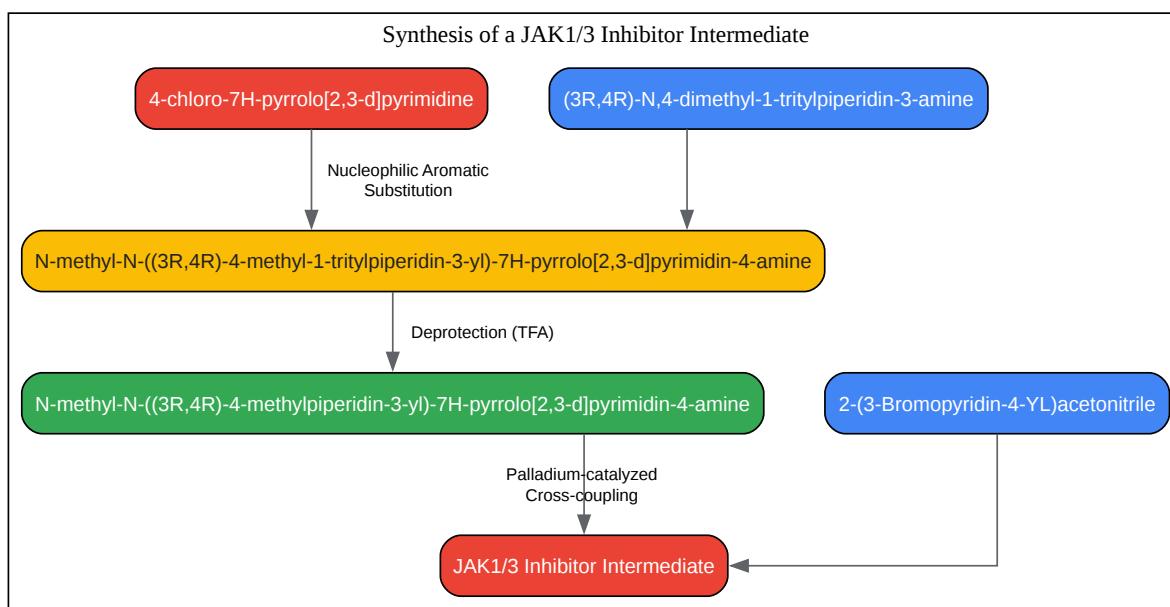
Experimental Protocol: Synthesis of (R)-3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropane-1,2-diyi diacetate

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A detailed protocol for this initial step is not provided in the primary literature for the JAK inhibitor synthesis. This starting material is often commercially available or can be synthesized via established methods.

Step 2: Synthesis of N-methyl-N-((3R,4R)-4-methyl-1-tritylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent, add (3R,4R)-N,4-dimethyl-1-tritylpiperidin-3-amine and a suitable base (e.g., diisopropylethylamine).
- Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
- Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
- Upon completion, perform an aqueous work-up and purify the product by column chromatography.


Step 3: Synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

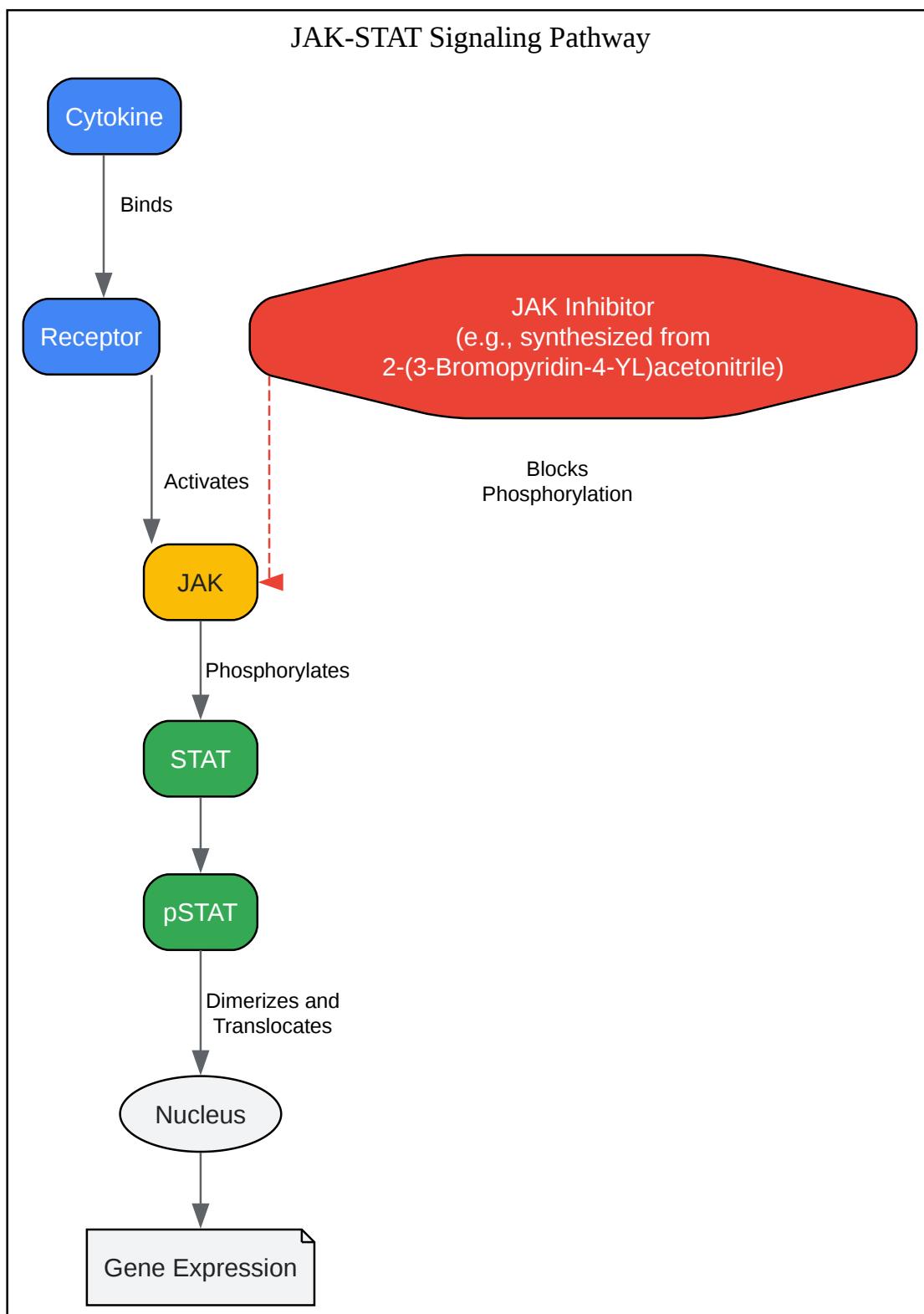
- Dissolve the product from Step 2 in a suitable solvent (e.g., dichloromethane).
- Add a strong acid (e.g., trifluoroacetic acid) to cleave the trityl protecting group.
- Stir the reaction at room temperature until the deprotection is complete.
- Neutralize the reaction mixture and extract the product.

Step 4: Coupling with **2-(3-Bromopyridin-4-YL)acetonitrile**

- To a solution of the product from Step 3 and **2-(3-Bromopyridin-4-YL)acetonitrile** in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).
- Heat the reaction mixture under an inert atmosphere.
- Monitor the reaction by LC-MS.
- After completion, perform an aqueous work-up and purify the crude product by chromatography.

The following diagram illustrates the workflow for the synthesis of the JAK1/3 inhibitor utilizing **2-(3-Bromopyridin-4-YL)acetonitrile**.

[Click to download full resolution via product page](#)


Workflow for the synthesis of a JAK1/3 inhibitor intermediate.

Signaling Pathway Context: JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes plays a crucial role in the JAK-STAT signaling pathway, which is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to the regulation of the immune system, cell growth, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune disorders and cancers.

JAK inhibitors, synthesized using precursors like **2-(3-Bromopyridin-4-YL)acetonitrile**, act by blocking the activity of one or more of the JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby interrupting the downstream signaling cascade and mitigating the inflammatory or proliferative response.

The diagram below provides a simplified representation of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

[Click to download full resolution via product page](#)

Simplified JAK-STAT signaling pathway and the action of JAK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 142892-31-7 Cas No. | 2-(3-Bromopyridin-4-yl)acetonitrile | Apollo [store.apolloscientific.co.uk]
- 2. 142892-31-7[2-(3-Bromopyridin-4-yl)acetonitrile]- Acmec Biochemical [acmec.com.cn]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-(3-Bromopyridin-4-YL)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114290#commercial-availability-of-2-3-bromopyridin-4-yl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

